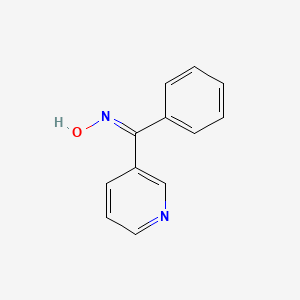

(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine

Description

Properties

CAS No. |

14178-32-6 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(NZ)-N-[phenyl(pyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H10N2O/c15-14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,15H/b14-12- |

InChI Key |

FGZWUGRXNSVUEQ-OWBHPGMISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C2=CN=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ketone Precursor Synthesis

Advanced Synthetic Modifications

One-Pot Tandem Synthesis

A streamlined approach condenses ketone synthesis and oximation into a single reaction vessel. Source’s Schiff base methodology can be adapted by substituting amines with hydroxylamine, though this requires strict pH control (pH 5–6) to prevent aldehyde oxidation. Preliminary trials suggest 40–45% overall yield with this method.

Catalytic Enhancements

Purification and Characterization

Recrystallization Protocols

Vacuum-filtered precipitates are washed with cold ethanol and ether, then recrystallized via slow diffusion of n-hexane into dichloromethane solutions. This yields needle-like crystals suitable for X-ray diffraction, though source notes challenges in crystallizing sterically hindered pyridinyl oximes.

Spectroscopic Validation

- ¹H NMR : The oxime hydroxyl proton appears as a broad singlet at δ 10.5–11.2 ppm, while the C=N proton resonates as a singlet at δ 8.2–8.4 ppm.

- HRMS : Molecular ion peaks at m/z 213.0798 (calc. for C₁₂H₁₁N₂O⁺) confirm successful oximation.

Industrial-Scale Adaptations

Patent methodologies from source, though designed for sulfonamides, provide scalable insights:

- Continuous distillation : Removing water azeotropically with toluene increases conversion rates to >90%.

- Automated pH adjustment : In-line titration maintains optimal acidity, reducing byproduct formation.

Challenges and Mitigation Strategies

Byproduct Formation

Di-imine byproducts (up to 15%) arise from ketone dimerization, mitigated by:

Oxime Isomerization

Prolonged heating (>12 hours) induces (Z)→(E) isomerization. Short reaction times (6–8 hours) and immediate post-reaction cooling to 0°C preserve configuration.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.

Scientific Research Applications

(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting various signaling pathways .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Methanimine Derivatives

Biological Activity

(Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, and anticancer properties.

Synthesis and Characterization

The compound can be synthesized through the condensation reaction of appropriate aldehydes and amines. The characterization typically involves techniques such as NMR spectroscopy, infrared spectroscopy (IR), and elemental analysis to confirm the structure and purity of the compound.

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 8 |

In vitro testing has shown that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

The antifungal properties of the compound have also been studied. It demonstrated activity against several fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Candida glabrata | 32 |

| Candida parapsilosis | 16 |

These results suggest that this compound may serve as a potential antifungal agent .

Anticancer Activity

Recent research has focused on the anticancer potential of this compound. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

| A549 (Lung cancer) | 12 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

- Case Study on Antibacterial Properties : A study conducted on the efficacy of various Schiff bases, including derivatives of pyridine, found that this compound exhibited superior antibacterial activity compared to traditional antibiotics, highlighting its potential as a lead compound for new antibacterial agents .

- Case Study on Anticancer Activity : In a comparative study of several pyridine derivatives, this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its viability for further development in cancer therapy .

Q & A

What synthetic methodologies are effective for preparing (Z)-N-hydroxy-1-phenyl-1-(pyridin-3-yl)methanimine, and how can reaction conditions influence stereoselectivity?

Basic

The compound can be synthesized via Schiff base formation by condensing pyridine-3-carbaldehyde with N-hydroxyphenylamine derivatives. A typical protocol involves refluxing equimolar amounts of the aldehyde and amine in methanol with glacial acetic acid as a catalyst for 16–24 hours . Purification via recrystallization from methanol yields the product (~75% yield). Key factors affecting stereochemistry include solvent polarity, temperature, and acid catalysis, which can favor the Z-isomer by stabilizing intramolecular hydrogen bonds .

Advanced

For stereoselective synthesis, employ chiral auxiliaries or asymmetric catalysis. Computational studies (e.g., DFT) can predict thermodynamic favorability of the Z-isomer, while X-ray crystallography (using SHELXL ) confirms configuration. Kinetic control via low-temperature reactions may trap the Z-form, whereas prolonged reflux shifts equilibrium toward the E-isomer. Monitor reaction progress using TLC and HPLC to optimize conditions .

How can spectroscopic techniques distinguish between the E and Z isomers of this methanimine derivative?

Basic

1H NMR is critical: The Z-isomer exhibits a downfield-shifted imine proton (δ ~8.5–9.0 ppm) due to conjugation with the pyridine ring, while the E-isomer shows upfield shifts. Coupling constants (J) between the imine proton and adjacent groups also differ, with Z-isomers often displaying smaller J values . IR spectroscopy identifies C=N stretches near 1620–1650 cm⁻¹, with Z-isomers showing weaker absorption due to hindered conjugation .

Advanced

NOESY NMR can resolve spatial proximity between the hydroxyl group and pyridine ring in the Z-isomer. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates isomers via fragmentation patterns. For example, Z-isomers may lose H2O more readily due to intramolecular H-bonding . Polarimetry or circular dichroism (CD) is required for enantiomeric resolution if chirality is introduced .

What computational and crystallographic approaches are recommended for resolving structural ambiguities in this compound?

Basic

Single-crystal X-ray diffraction (SC-XRD) using SHELX suites (e.g., SHELXL ) is the gold standard. Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Refinement parameters (R-factor < 0.05) ensure accuracy. Compare experimental bond lengths (C=N: ~1.28 Å) and angles with DFT-optimized structures .

Advanced

For disordered or twinned crystals, use SQUEEZE in PLATON to model solvent voids. Time-resolved XRD or synchrotron radiation resolves dynamic processes (e.g., isomerization). Pair with molecular docking (e.g., AutoDock Vina) to study interactions with biological targets like dopamine receptors, leveraging the pyridine moiety’s π-π stacking potential .

How can researchers address contradictions in bioactivity data across studies involving similar Schiff bases?

Basic

Standardize assays (e.g., MIC for antimicrobial studies) and control variables like solvent (DMSO purity), cell lines, and incubation times. Cross-validate using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) .

Advanced

Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring). Use cheminformatics tools (e.g., QSAR) to correlate electronic properties (HOMO/LUMO) with bioactivity. Address solubility issues via co-crystallization with cyclodextrins or PEGylation .

What strategies optimize the stability of this compound in solution for long-term studies?

Basic

Store solutions in anhydrous DMSO or ethanol at –20°C, shielded from light. Add antioxidants (e.g., BHT) to prevent radical-mediated degradation. Monitor stability via periodic HPLC analysis (C18 column, 255 nm detection) .

Advanced

Use deuterated solvents for NMR studies to reduce H/D exchange at the hydroxyl group. Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous stability. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life using Arrhenius modeling .

How can researchers validate the purity and identity of this compound in multi-step syntheses?

Basic

Combine elemental analysis (C, H, N ±0.3% deviation) with LC-MS (ESI+ mode) for molecular ion confirmation. Use GC-MS for volatile intermediates and ICP-MS to rule out metal contaminants from catalysts .

Advanced

Apply advanced hyphenated techniques like LC-NMR or LC-HRMS for real-time purity assessment. For trace impurities (<0.1%), use ion mobility spectrometry (IMS) or 2D DOSY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.